2-(4-Methoxyphenyl)acetophenone

Description

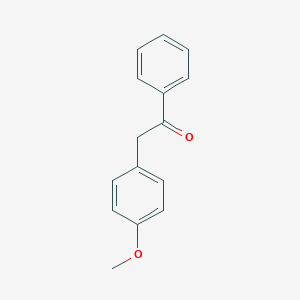

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABKESJVYSQBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282582 | |

| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24845-40-7 | |

| Record name | 24845-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)acetophenone chemical structure and properties

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin)

Introduction: Unveiling a Versatile Ketone Scaffold

This compound, more commonly known in literature as Deoxyanisoin or 4,4'-Dimethoxydeoxybenzoin, is a diaryl ketone that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure, featuring two methoxy-substituted phenyl rings linked by a keto-ethane bridge, provides a unique scaffold endowed with specific electronic and steric properties. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. For professionals in drug development, understanding the nuances of such building blocks is paramount for the rational design of novel therapeutics.

PART 1: Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Deoxyanisoin is a white to off-white crystalline solid at room temperature, sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[2]

Chemical Structure and Identifiers

-

Synonyms: Deoxyanisoin, Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4-Methoxybenzyl 4-methoxyphenyl ketone[1][2][3]

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Data Summary

The empirical data gathered from various analytical techniques are crucial for compound identification, purity assessment, and structural elucidation. The following table summarizes the key properties of Deoxyanisoin.

| Property | Value | Source(s) |

| Physical State | White to Off-White Solid | [2] |

| Melting Point | 110-112 °C | [2][5] |

| Boiling Point | ~415.6 °C (at 760 mmHg, estimated) | [5] |

| Water Solubility | Sparingly soluble | [2] |

| ¹H NMR | Spectral data available, confirming aromatic and methoxy protons. | [3] |

| IR Spectrum | Data available, showing characteristic C=O and C-O stretches. | [3][6] |

| Mass Spectrum (EI) | Molecular ion peak consistent with MW 256.30 g/mol . | [4][6][7] |

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a molecule are critical determinants of its utility as a chemical intermediate. Deoxyanisoin can be synthesized through several established organic chemistry reactions, with its reactivity centered around the ketone functional group and the adjacent methylene bridge.

Synthetic Workflow: Friedel-Crafts Acylation

A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts acylation. For an unsymmetrical ketone like Deoxyanisoin, a logical approach involves the acylation of an aromatic substrate (anisole) with an appropriate acylating agent (4-methoxyphenylacetyl chloride) in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on standard Friedel-Crafts acylation principles. Researchers should adapt it based on laboratory conditions and scale.

-

Catalyst Suspension: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

-

Expertise & Experience: The use of anhydrous AlCl₃ and an inert atmosphere is critical to prevent catalyst deactivation by moisture. Dichloromethane is a common solvent as it is unreactive and effectively solubilizes the intermediate acylium ion complex.

-

-

Acyl Chloride Addition: Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dissolved in dichloromethane to the stirred AlCl₃ suspension. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion-catalyst complex.

-

Anisole Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: The methoxy group of anisole is an ortho-, para-director. While some ortho-acylated product may form, the para-substituted product, which leads to the desired Deoxyanisoin, is sterically favored and typically the major product.

-

-

Reaction Quenching: Once the reaction is complete, cautiously pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Causality: The acidic workup is necessary to break down the ketone-AlCl₃ complex formed during the reaction, liberating the final product.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure this compound.

Key Reactivity

The chemical structure of Deoxyanisoin offers several sites for further chemical modification:

-

α-Bromination: The methylene protons (α to the carbonyl group) are acidic and can be readily substituted. For instance, reaction with bromine in a solvent like carbon tetrachloride can yield α-bromo-4,4'-dimethoxy-deoxybenzoin.[2] This bromo-derivative is a valuable precursor for introducing nucleophiles at the α-position.

-

Carbonyl Group Reactions: The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

-

Willgerodt-Kindler Reaction: Aryl alkyl ketones like Deoxyanisoin can undergo the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide.[8][9][10] This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain.

PART 3: Applications in Drug Discovery and Materials Science

While Deoxyanisoin itself is not an active pharmaceutical ingredient, its structural motifs are present in many biologically active molecules. Its true value lies in its role as a versatile scaffold for the synthesis of more complex target molecules. Acetophenone derivatives are widely used as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[11][12]

Scaffold for New Chemical Entities (NCEs)

The Deoxyanisoin framework can be systematically modified to explore chemical space in a drug discovery program. The two distinct, electronically-rich phenyl rings and the central keto-linker provide multiple points for diversification.

-

Rationale for Drug Development: The presence of two phenyl rings connected by a flexible linker is a common feature in many receptor ligands. The methoxy groups can be demethylated to reveal phenols, which are excellent handles for further functionalization or for acting as hydrogen bond donors.[7] For example, hydroxy-acetophenone derivatives like Paeonol are known to have antioxidant and anti-inflammatory properties, serving as valuable leads in pharmaceutical development.[12][13]

Conclusion

This compound (Deoxyanisoin) is more than a simple chemical compound; it is a strategically important building block for synthetic chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse molecular libraries. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's properties and potential for modification is essential for innovating the next generation of functional molecules.

References

- Willgerodt-Kindler Reaction - Unacademy.

- Willgerodt-Kindler Reaction - Organic Chemistry Portal.

- Willgerodt rearrangement - Wikipedia.

- Chemical Properties of Desoxyanisoin (CAS 120-44-5) - Cheméo.

- Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books.

- The Willgerodt Reaction - Organic Reactions.

- 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem.

- Desoxyanisoin | C16H16O3 | CID 67120 - PubChem.

- Desoxyanisoin | CAS#:120-44-5 | Chemsrc.

- 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem.

- Selective demethylation of deoxyanisoin. Mass spectra of the products | The Journal of Organic Chemistry - ACS Publications.

- Desoxyanisoin - NIST WebBook.

- Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone - YouTube.

- Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570) - Human Metabolome Database.

- 4'-Methoxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

- Acetophenone, ω-methoxy- - Organic Syntheses Procedure.

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson.

- Desoxyanisoin - NIST WebBook.

- Showing Compound 4'-Methoxyacetophenone (FDB010502) - FooDB.

- Method for synthesizing metoxyl acetophenone - Google Patents.

- 4 Methoxyacetophenone - mzCloud.

- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vinati Organics.

- Supporting information - The Royal Society of Chemistry.

- A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - Scirp.org.

- Chemistry Experiment: 4-Methoxyacetophenone | PDF | Chemical Reactions - Scribd.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI.

- 4'-Methoxyacetophenone - SpectraBase.

- Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem.

- Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents.

- Preparation method of p-methoxyacetophenone - Google Patents.

- Supporting information - The Royal Society of Chemistry.

- Development of process for production of 4-methoxy acetophenone in a continuous single-step process.

Sources

- 1. Desoxyanisoin (CAS 120-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. DESOXYANISOIN | 120-44-5 [chemicalbook.com]

- 3. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Desoxyanisoin [webbook.nist.gov]

- 5. Desoxyanisoin | CAS#:120-44-5 | Chemsrc [chemsrc.com]

- 6. Desoxyanisoin [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. organicreactions.org [organicreactions.org]

- 11. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

2-(4-Methoxyphenyl)acetophenone CAS number and molecular weight

An In-Depth Technical Guide to Deoxyanisoin [2-(4-Methoxyphenyl)acetophenone]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deoxyanisoin (CAS No. 120-44-5), a diaryl ketone with a deoxybenzoin scaffold. While the systematic IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone, it is also recognized by the synonym 4'-Methoxy-2-(p-methoxyphenyl)acetophenone, which aligns with the topic of this guide. Deoxyanisoin serves as a valuable intermediate in organic synthesis, and its core structure is of significant interest in medicinal chemistry. The deoxybenzoin scaffold is a key pharmacophore in the development of novel therapeutics, including Selective Estrogen Receptor Modulators (SERMs), antioxidants, and immunosuppressive agents.[1][2][3] This document details the compound's physicochemical properties, provides validated synthesis and purification protocols, discusses key chemical transformations, outlines analytical characterization methods, and summarizes its applications in research and drug development, alongside essential safety and handling information.

Compound Identification and Physicochemical Properties

Deoxyanisoin is a symmetrical diarylethanone characterized by two 4-methoxyphenyl (anisyl) groups linked by a keto-ethylene bridge.

| Property | Value | Reference(s) |

| CAS Number | 120-44-5 | [4] |

| Molecular Formula | C₁₆H₁₆O₃ | [4] |

| Molecular Weight | 256.30 g/mol | [4] |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethanone | [4] |

| Synonyms | Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4'-Methoxy-2-(p-methoxyphenyl)acetophenone | [4][5][6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 110-112 °C | [5][7] |

| Boiling Point | ~415.6 °C at 760 mmHg (rough estimate) | [5] |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform and methanol. | [6][7] |

Synthesis and Purification

The synthesis of Deoxyanisoin can be approached through several routes. The two most common and reliable methods are the Friedel-Crafts acylation of anisole and the reduction of anisoin.

Method A: Friedel-Crafts Acylation

This is the most prevalent industrial and laboratory-scale method, involving the electrophilic acylation of an aromatic ring.[1]

Principle: The reaction proceeds via the formation of an acylium ion from 4-methoxyphenylacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). Anisole then acts as the nucleophile, attacking the acylium ion. The para-position of anisole is strongly favored for substitution due to the activating, para-directing nature of the methoxy group and for steric reasons. A stoichiometric amount of AlCl₃ is crucial because the catalyst complexes with both the carbonyl oxygen of the acylating agent and the final ketone product.[1]

Detailed Protocol:

-

Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. All solvents and reagents must be anhydrous, as moisture deactivates the AlCl₃ catalyst.[1]

-

Reaction Setup: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and aluminum chloride (AlCl₃, 1.1 equivalents). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the acylium ion complex.

-

Acylation: Add a solution of anisole (1.05 equivalents) in anhydrous CH₂Cl₂ dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup (Quench): Cautiously pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure Deoxyanisoin as white crystals.

Method B: Reduction of Anisoin

This method provides a high-yield route from a readily accessible precursor, anisoin (an α-hydroxyketone), and is particularly useful for symmetrically substituted deoxybenzoins.

Principle: The reaction involves the reduction of the secondary alcohol (hydroxyl group) of anisoin using a metal/acid system. Powdered tin in the presence of concentrated hydrochloric acid acts as the reducing agent, selectively removing the hydroxyl group while leaving the ketone and aromatic rings intact.

Detailed Protocol (Adapted from Organic Syntheses) [2]

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, charge powdered tin (0.33 mole), anisoin (0.19 mole), 60 mL of 95% ethanol, and 52 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by TLC until the starting anisoin spot disappears.

-

Isolation: While still hot, decant the solution away from the unreacted tin into a clean flask. Cool the decanted solution to 0 °C to crystallize the product.

-

Collection: Filter the white crystals by suction filtration.

-

Washing and Recovery: Reheat the filtrate to boiling and use it to wash the remaining tin in the reaction flask by decantation. Combine the washings with the initial filtrate, cool to 0 °C, and collect the second crop of crystals.

-

Purification: Combine all collected solids and recrystallize from approximately 450 mL of boiling 95% ethanol. Cool to 0 °C to afford pure, colorless crystals of Deoxyanisoin.

Key Reactions and Mechanistic Insights

Deoxyanisoin's chemical reactivity is centered around its ketone carbonyl group and the adjacent α-carbon protons.

-

Alpha-Bromination: The methylene protons α to the carbonyl group are acidic and can be readily substituted. Reaction with bromine in a solvent like carbon tetrachloride (CCl₄) yields α-bromo-4,4'-dimethoxy-deoxybenzoin. This derivative is a useful intermediate for introducing further functionalities.[6]

Applications in Research and Drug Development

While Deoxyanisoin is not an active pharmaceutical ingredient (API) itself, its deoxybenzoin core is a privileged scaffold in medicinal chemistry, making it a critical starting material and structural motif for drug discovery.

-

Selective Estrogen Receptor Modulators (SERMs): The deoxybenzoin framework is structurally related to isoflavones, which are known phytoestrogens. Synthetic derivatives of deoxybenzoin have been shown to possess significant estrogenic or anti-estrogenic activity.[8] They can bind to both estrogen receptor alpha (ERα) and beta (ERβ), and depending on the substitution pattern, can act as agonists or antagonists.[1] This makes them valuable leads for developing SERMs for applications in hormone replacement therapy and the treatment of hormone-dependent cancers, such as breast cancer.[9]

-

Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have been synthesized and demonstrated potent antioxidant capabilities, effectively scavenging free radicals and inhibiting lipid peroxidation.[2] Certain derivatives also exhibit significant inhibitory activity against tyrosinase, a key enzyme in melanin production, suggesting potential applications in cosmetics and treatments for hyperpigmentation.[2]

-

Immunosuppressive Agents: Novel deoxybenzoin oxime derivatives have been developed that show potent immunosuppressive activity by inducing apoptosis in activated T-cells.[3] Notably, lead compounds from this class were found to be significantly less cytotoxic than the conventional immunosuppressant cyclosporine A, highlighting a promising therapeutic window.[3]

-

Anti-Gout and Anti-Inflammatory Agents: Researchers have designed and synthesized deoxybenzoin derivatives that target multiple pathways in gout pathology. Certain compounds simultaneously inhibit xanthine oxidase (reducing uric acid production) and block the activation of the NLRP3 inflammasome and TLR4 signaling pathways (reducing inflammatory flares).[10]

Analytical Characterization

Purity assessment and characterization of Deoxyanisoin are essential for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity.

Representative HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (a strong absorbance maximum for the methoxy-substituted aromatic rings).

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of Deoxyanisoin at approximately 0.1 mg/mL in the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Validation: The protocol's validity is confirmed by the sharpness and symmetry of the principal peak and the separation of any potential impurities or starting materials from the main Deoxyanisoin peak.

Safety and Handling

Deoxyanisoin should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Storage | Store in a cool, dry place. Keep container tightly sealed. | [5][7] |

References

- ResearchGate. (2025). Deoxybenzoins are novel potent selective estrogen receptor modulators.

- Pissios, P., et al. (2004). A New Class of Phytoestrogens: Evaluation of the Estrogenic Activity of Deoxybenzoins. Journal of Steroid Biochemistry and Molecular Biology.

- Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry.

- PubChem. (2025). Desoxyanisoin. National Center for Biotechnology Information.

- Zhang, T., et al. (2015). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. Archiv der Pharmazie.

- Ramamurthy, V., et al. (2012). Estrogenic effect of three substituted deoxybenzoins. Steroids.

- NIST. (2025). Desoxyanisoin. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). deoxyanisoin. Org. Synth. 1952, 32, 40.

- Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry.

- ChemSrc. (2025). Desoxyanisoin.

Sources

- 1. Estrogenic effect of three substituted deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DESOXYANISOIN | 120-44-5 [chemicalbook.com]

- 6. Desoxyanisoin, 98% | Fisher Scientific [fishersci.ca]

- 7. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to 2-(4-Methoxyphenyl)acetophenone and Its Related Structures

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Properties, and Applications of 2-(4-Methoxyphenyl)acetophenone and its Isomer, Deoxyanisoin.

In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. Ambiguities in nomenclature can lead to confusion, impede research progress, and create costly errors in the supply chain. This in-depth technical guide addresses the nomenclature surrounding "this compound," a term that can refer to two distinct but closely related chemical entities. This document provides a definitive clarification, offering a comprehensive overview of their synonyms, chemical properties, synthesis, and critical applications in the pharmaceutical industry.

Executive Summary

This guide elucidates the distinct identities of two isomeric compounds often associated with the name this compound:

-

1-(4-Methoxyphenyl)-2-phenylethanone (CAS: 1023-17-2): The compound that most accurately reflects the queried name. It is a crucial intermediate in the synthesis of several modern pharmaceuticals, most notably the widely-used anticoagulant, Apixaban.

-

Deoxyanisoin (CAS: 120-44-5): An isomeric structure, 1,2-bis(4-methoxyphenyl)ethanone, which is also a valuable building block in organic synthesis and has applications in the development of various therapeutic agents.

This whitepaper will delve into the specifics of each compound, providing researchers and drug development professionals with the detailed information necessary to confidently identify, source, and utilize these important chemical intermediates.

Part 1: Clarifying the Nomenclature: Two distinct compounds

The chemical name "this compound" presents a point of ambiguity. While it logically describes a phenyl group at the second position of an acetophenone core substituted with a 4-methoxyphenyl group, the name has been informally used in literature and commercial listings to refer to two different structures. This guide will address both, starting with the structure that most closely matches the systematic naming.

Compound 1: 1-(4-Methoxyphenyl)-2-phenylethanone

This compound is a cornerstone intermediate in the synthesis of complex molecular architectures, valued for its reactive ketone functionality and the specific arrangement of its aromatic rings.

Synonyms and Identifiers

To ensure accurate identification and procurement, a comprehensive list of synonyms and registry numbers is essential.

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-2-phenylethanone |

| CAS Number | 1023-17-2[1][2][3] |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol [1] |

| Common Synonyms | 4'-Methoxy-2-phenylacetophenone[1][2][3], p-Anisyl Benzyl Ketone[4][5], 4-Methoxyphenylbenzyl Ketone[1][2], Deoxy-4-methoxybenzoin[1][2], Benzyl 4-methoxyphenyl ketone[1][2], NSC26658[1][2] |

Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline solid[1] |

| Melting Point | 77-78 °C[1] |

| Boiling Point | 380.0 ± 17.0 °C (Predicted)[1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in dichloromethane and ethyl acetate[1] |

Applications in Drug Development

1-(4-Methoxyphenyl)-2-phenylethanone is a critical precursor in the synthesis of a number of high-value pharmaceutical compounds. Its most prominent role is as a key starting material for the synthesis of Apixaban (Eliquis®) , a direct Factor Xa inhibitor used as an anticoagulant.[4][6][7][8][9] The synthesis of Apixaban involves a multi-step process where the core scaffold of 1-(4-methoxyphenyl)-2-phenylethanone is elaborated to form the final pyrazolopyridinone structure.

Beyond Apixaban, this compound serves as an intermediate for other biologically active molecules, including receptor ligands and enzyme inhibitors.[1] It has also been used in the synthesis of nonsteroidal estrogens like M2613.

Synthesis and Purification

A common synthetic route to 1-(4-Methoxyphenyl)-2-phenylethanone involves the Friedel-Crafts acylation of anisole with phenylacetyl chloride.

Figure 1: General workflow for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Reactants: A solution of phenylacetyl chloride in the same anhydrous solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

-

Anisole Addition: Following the formation of the acylium ion complex, anisole is added dropwise while maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-methoxyphenyl)-2-phenylethanone.

Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=6.0 Hz, 2H), 7.28 (q, J=18.0 Hz, 6.0 Hz, 2H), 6.94-6.99 (m, 5H), 5.22 (s, 2H), 3.88 (s, 3H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm.[10]

-

IR (KBr, cm⁻¹): Characteristic peaks around 1680 (C=O stretching), 1600, 1510 (aromatic C=C stretching), and 1250 (C-O stretching of the methoxy group).

-

Mass Spectrum (EI): Molecular ion peak (M⁺) at m/z = 226, with characteristic fragmentation patterns.

Compound 2: Deoxyanisoin

Deoxyanisoin, while isomeric to the previously discussed compound, possesses a distinct symmetrical structure that imparts different chemical properties and applications.

Synonyms and Identifiers

| Identifier | Value |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethanone |

| CAS Number | 120-44-5[11][12] |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol [11] |

| Common Synonyms | Desoxyanisoin[11][12], 4,4'-Dimethoxydeoxybenzoin[11][12], Deoxy-p-anisoin[11][12], 1,2-Di-p-anisylethanone[12], 4-Methoxybenzyl 4-methoxyphenyl ketone[13] |

Physicochemical Properties

| Property | Value |

| Appearance | White to slightly yellow crystalline powder[12] |

| Melting Point | 110-112 °C[12] |

| Solubility | Sparingly soluble in water; soluble in chloroform and methanol (slightly)[12][13] |

Applications in Drug Development

Deoxyanisoin serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in the preparation of compounds with potential analgesic and anti-inflammatory properties. The symmetrical nature of the molecule allows for diverse chemical modifications to produce a range of biologically active derivatives.

Synthesis and Purification

Deoxyanisoin can be synthesized through several routes, with two common methods being the Friedel-Crafts acylation and the reduction of anisoin.

Method A: Friedel-Crafts Acylation

This method involves the reaction of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst.

Method B: Reduction of Anisoin

A well-established and high-yielding method for the synthesis of symmetrical deoxybenzoins is the reduction of the corresponding benzoin. A detailed procedure for the synthesis of deoxyanisoin from anisoin is available in Organic Syntheses.[14]

Figure 2: Simplified workflow for the synthesis of Deoxyanisoin via reduction of Anisoin.

Experimental Protocol: Synthesis of Deoxyanisoin from Anisoin [14]

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and charged with powdered tin, anisoin, concentrated hydrochloric acid, and 95% ethanol.

-

Reflux: The mixture is refluxed for 24 hours.

-

Isolation: The hot solution is decanted from the remaining tin and cooled to 0 °C to crystallize the product. The crystals are collected by suction filtration.

-

Purification: The crude product is recrystallized from boiling 95% ethanol to yield pure deoxyanisoin.

Analytical Data

-

¹H NMR (CDCl₃, 500 MHz): δ 7.94 (d, J = 8.9 Hz, 2H), 7.15 (d, J = 8.7 Hz, 2H), 6.90 (d, J = 8.9 Hz, 2H), 6.86 (d, J = 8.7 Hz, 2H), 4.16 (s, 2H), 3.86 (s, 3H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 163.6, 158.6, 130.8, 130.4, 129.8, 127.4, 114.0, 113.8, 55.5, 55.3, 44.9.

-

IR (Gas Phase, cm⁻¹): The NIST WebBook provides a reference spectrum showing characteristic absorptions for the carbonyl and aromatic ether functionalities.[15]

-

Mass Spectrum (EI): The mass spectrum of Deoxyanisoin is well-documented, with a molecular ion peak at m/z = 256.[16]

Conclusion

A clear and unambiguous understanding of chemical nomenclature is fundamental to successful research and development in the pharmaceutical sciences. This guide has delineated the distinct identities, properties, and applications of 1-(4-methoxyphenyl)-2-phenylethanone (CAS: 1023-17-2) and Deoxyanisoin (CAS: 120-44-5) , two compounds that may be encountered under the ambiguous name "this compound." By providing comprehensive synonym lists, detailed physicochemical and analytical data, and insights into their synthetic routes and pharmaceutical applications, this document serves as an essential resource for scientists and professionals in the field. The critical role of 1-(4-methoxyphenyl)-2-phenylethanone in the synthesis of Apixaban underscores the importance of precise chemical identification in modern drug discovery and manufacturing.

References

- Yang, C.; Fu, Y.; Huang, Y.; Yi, J.; Guo, Q.; Liu, L. (2009). Angew. Chem. Int. Ed., 48, 7398-7401.

- PubChem. (n.d.). Desoxyanisoin. National Center for Biotechnology Information.

- Carter, P. H.; Craig, J. C.; Lack, R. E.; Moyle, M. (1956). Deoxyanisoin. Organic Syntheses, 36, 27.

- NIST. (n.d.). Desoxyanisoin. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- The Royal Society of Chemistry. (2021). Supporting Information.

- Li, H., North, M., Zhereb, V. P., Smol'yakov, A. F., Dmitrienko, A. O., Medvedev, M. G., ... & Belokon, Y. N. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journal of Organic Chemistry, 16, 1124-1134.

- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Google Patents. (n.d.). CN103896940A - Synthetic method of Apixaban.

- Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151.

- NIST. (n.d.). Desoxyanisoin. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Google Patents. (n.d.).

- Chen, Y., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Molecules, 26(15), 4475.

- mzCloud. (n.d.). 4'-Methoxyacetophenone.

- PubChem. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone. National Center for Biotechnology Information.

- Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Iranian Chemical Society, 1-38.

- Organic Syntheses Procedure. (n.d.).

- Infochems. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(4), 414-434.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2413–2452.

- BenchChem. (2025).

- 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. (2021).

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2145.

- Synthesis of 4′-Methoxy Flavone. (2025).

Sources

- 1. 4'-METHOXY-2-PHENYLACETOPHENONE | 1023-17-2 [chemicalbook.com]

- 2. CAS 1023-17-2: 4'-METHOXY-2-PHENYLACETOPHENONE [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]

- 5. 4-Methoxychalcone | C16H14O2 | CID 641819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. WO2012168364A1 - Apixaban preparation process - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Desoxyanisoin | C16H16O3 | CID 67120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DESOXYANISOIN | 120-44-5 [chemicalbook.com]

- 13. Desoxyanisoin, 98% | Fisher Scientific [fishersci.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Desoxyanisoin [webbook.nist.gov]

- 16. Desoxyanisoin [webbook.nist.gov]

The Multifaceted Biological Activities of 2-(4-Methoxyphenyl)acetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Derivatives of 2-(4-methoxyphenyl)acetophenone represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The core structure, characterized by a methoxy-substituted phenyl ring linked to an acetophenone moiety, provides a versatile scaffold for chemical modifications, leading to a diverse array of bioactive molecules.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of this compound, particularly those belonging to the chalcone subclass, have demonstrated significant potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

The anticancer activity of these derivatives is frequently attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and mutant p53, while concurrently upregulating pro-apoptotic proteins.[1]

Furthermore, these compounds can interfere with critical signaling pathways that are often dysregulated in cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are prime targets.[1][2] By inhibiting these pathways, this compound derivatives can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby impeding tumor growth. Some methoxyflavone analogs have also shown potent cytotoxic effects on various cancer cell lines, with their mechanism linked to the degree of methoxy substitution and the presence of polar regions on the molecular structure.[3]

Signaling Pathway: Anticancer Mechanism

Caption: Anticancer mechanism of this compound derivatives.

Quantitative Data

The cytotoxic effects of several 2-hydroxy-4-methoxyacetophenone substituted chalcones have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

| LY-2 | MCF-7 (Breast) | 4.61 - 9 |

| LY-8 | HT29 (Colorectal) | 4.61 - 9 |

| LY-10 | A549 (Lung) | 4.61 - 9 |

Data synthesized from Sciforum Proceedings, 2018.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Derivatives of this compound have demonstrated potent anti-inflammatory properties.[4]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of key inflammatory pathways. Similar to their anticancer action, the NF-κB and MAPK signaling pathways are crucial targets.[2][5] Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW 264.7) is a common model to study anti-inflammatory effects. In this model, this compound derivatives have been shown to:

-

Inhibit Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: These are key inflammatory mediators, and their suppression is a hallmark of anti-inflammatory activity.[4][5]

-

Downregulate iNOS and COX-2 Expression: The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are responsible for the production of NO and PGE2, respectively.[5]

-

Suppress NF-κB Activation: By preventing the degradation of IκBα and the subsequent translocation of the p65 subunit to the nucleus, these compounds inhibit the transcription of pro-inflammatory genes.[2]

-

Modulate MAPK Phosphorylation: The phosphorylation of MAPKs such as p38, ERK1/2, and JNK is a critical step in the inflammatory signaling cascade.[5]

A specific derivative, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone (compound D-58), has been shown to effectively inhibit edema and the release of PGE2 in both in vitro and in vivo models of inflammation.[4]

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of the cell supernatant and Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.[6] Many this compound derivatives exhibit significant antioxidant properties, primarily due to their ability to scavenge free radicals.

Mechanism of Action

The antioxidant capacity of these compounds is often attributed to the presence of phenolic hydroxyl groups and the hydrazone moiety in certain derivatives.[7] These functional groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The methoxy group on the phenyl ring can also contribute to the antioxidant activity by donating electrons and stabilizing the resulting phenoxyl radical.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant potential of these compounds. The reduction of the stable DPPH radical is measured spectrophotometrically.

Quantitative Data

The antioxidant activity of acetophenone benzoylhydrazone derivatives has been evaluated using various assays.

| Compound | Assay | Result |

| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH | Most potent radical scavenger |

| Unsubstituted acetophenone benzoylhydrazone | FRAP | Superior reducing ability |

Data from Molecules, 2018.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Derivatives of this compound, including semicarbazones and pyrazolines, have shown promising activity against a range of bacteria and fungi.[8][9]

Mechanism of Action

The precise mechanism of antimicrobial action can vary depending on the specific derivative. However, it is generally believed that these compounds can disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[8] The presence of the azomethine group (-C=N-) in many of these derivatives is thought to be crucial for their antimicrobial activity. Some methoxyphenol compounds have been shown to cause morphological and structural alterations in bacteria.[8] In silico analyses suggest that some of these compounds may exert their antimicrobial effect by targeting DNA ligase.[9]

Quantitative Data

The antimicrobial activity of various derivatives has been assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

| Derivative Class | Microorganism | Activity |

| Semicarbazones | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Significant activity |

| Semicarbazones | Salmonella typhi, Pseudomonas aeruginosa (Gram-negative) | Significant activity |

| Semicarbazones | Candida albicans (Fungus) | Significant activity |

| Pyrazolines | Enterococcus faecalis | MIC: 32 µg/mL |

| Pyrazolines | Bacillus subtilis, Pseudomonas aeruginosa | MIC: 64 µg/mL |

Data synthesized from Der Pharmacia Lettre, 2016 and Marmara Pharmaceutical Journal, 2021.[8][10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Place paper disks impregnated with the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of chalcone derivatives of this compound is the Claisen-Schmidt condensation.[1]

General Synthesis Protocol: Claisen-Schmidt Condensation

-

Reactant Dissolution: Dissolve 2-hydroxy-4-methoxyacetophenone and a substituted benzaldehyde in ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours.

-

Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.

-

Purification: Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Synthesis Workflow: Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of chalcone derivatives.

Conclusion and Future Perspectives

The diverse biological activities of this compound derivatives underscore their potential as a privileged scaffold in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these compounds. Advanced in vivo studies and toxicological profiling are essential next steps to translate these promising preclinical findings into clinically viable therapeutic agents. The versatility of their synthesis allows for the creation of extensive libraries for high-throughput screening, paving the way for the discovery of novel drugs with improved therapeutic indices.

References

- Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

- Göktaş, O., et al. (2021). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 25(1), 108-115. [Link]

- Yilmaz, I., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 6(15), 10245-10255. [Link]

- Kim, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 141-149. [Link]

- Li, Y., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. International Immunopharmacology, 73, 334-342. [Link]

- Malaviya, R., et al. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58).

- Serafin, K., et al. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(19), 11867. [Link]

- Wang, J., et al. (2018). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 15(5), 7665-7672. [Link]

- Liew, S. Y., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(22), 6995. [Link]

- AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Rasayan Journal of Chemistry, 13(3), 1735-1743. [Link]

- Di Stefano, A., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(12), 2097-2106. [Link]

- Lim, Y. C., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum Proceedings, 2(11), 661. [Link]

- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. (2012).

- Kim, H., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules, 25(20), 4849. [Link]

- Karioti, A., et al. (2019). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 8(11), 529. [Link]

- Taha, M., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Molecules, 23(12), 3273. [Link]

- Colwell, C. A., et al. (1946). STUDIES ON THE MECHANISM OF ANTIBACTERIAL ACTION OF 2-METHYL-1,4-NAPHTHOQUINONE. Journal of Bacteriology, 51(5), 659-669. [Link]

- Bou-Hamdan, F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6721. [Link]

- Dömling, A., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(1), 153. [Link]

- Al-Ostoot, F. H., et al. (2022). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH.

- Rajabi, L., et al. (2005). Acetophenones with selective antimycobacterial activity. Letters in Applied Microbiology, 40(3), 212-217. [Link]

- Kumar, A., et al. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(2), 1387-1410. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-(4-Methoxyphenyl)acetophenone Analogs as Targeted Drug Candidates

Abstract

The 2-(4-methoxyphenyl)acetophenone scaffold, a core structure within the broader class of chalcones and their derivatives, has emerged as a privileged framework in medicinal chemistry. These analogs exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets of this compound analogs, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will explore the mechanistic underpinnings of their activity, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Versatility of the this compound Core

The this compound backbone is a key structural motif found in a variety of biologically active compounds. Its synthetic accessibility and the ease with which its aromatic rings can be functionalized allow for the generation of large libraries of analogs with diverse pharmacological profiles. These compounds, often classified as chalcones, are known to interact with a multitude of cellular targets, leading to a wide array of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] This guide will dissect the most promising of these therapeutic avenues, providing a technical roadmap for their further investigation and development.

Anticancer Applications: Targeting Proliferation and Survival Pathways

Numerous studies have highlighted the potent anticancer properties of this compound analogs against a range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of these analogs is the induction of programmed cell death, or apoptosis. Evidence suggests that they can trigger both the intrinsic and extrinsic apoptotic pathways. Furthermore, many chalcone derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[3]

Quantitative Efficacy: In Vitro Cytotoxicity

The cytotoxic potential of this compound analogs has been quantified against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, often in the low micromolar range.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-benzenesulfonamide hybrid (3e) | MCF-7 (Breast) | 0.887 ± 0.130 | [1] |

| Chalcone-benzenesulfonamide hybrid (3e) | HCT116 (Colon) | 0.596 ± 0.165 | [1] |

| Bis-chalcone with fluoro groups (61) | MCF-7 (Breast) | 1.9 | [4] |

| 2-Hydroxy-4-methoxyacetophenone chalcone (LY-2) | MCF-7 (Breast) | 4.61 | [6] |

| 2-Hydroxy-4-methoxyacetophenone chalcone (LY-8) | HT29 (Colon) | 6.83 | [6] |

| 2-Hydroxy-4-methoxyacetophenone chalcone (LY-10) | A549 (Lung) | 9.00 | [6] |

| Diaryl ether chalcone (25) | MCF-7 (Breast) | 3.44 ± 0.19 | [3] |

| Diaryl ether chalcone (25) | HCT116 (Colon) | 6.31 ± 0.27 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Effects: Modulation of Eicosanoid Pathways

Chronic inflammation is a hallmark of numerous diseases. This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[7]

Mechanism of Action: Dual COX and LOX Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to dually inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9] This dual inhibition is advantageous as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.

Quantitative Efficacy: In Vitro Enzyme Inhibition

The inhibitory activity of this compound analogs against COX and LOX enzymes can be determined using in vitro assays. While specific data for this exact scaffold is emerging, related pyrazole hybrids have shown potent dual inhibition.

| Compound/Analog | Target | IC50 (µM) | Reference |

| Thymol-pyrazole hybrid (8b) | COX-2 | 0.043 | [8] |

| Thymol-pyrazole hybrid (8g) | COX-2 | 0.045 | [8] |

| Pyrazole sulfonamide derivative | COX-2 | 0.01 | [9] |

| Pyrazole sulfonamide derivative | 5-LOX | 1.78 | [9] |

| N-hydroxyurea derivative (2) | COX-2 | - | [10] |

| N-hydroxyurea derivative (2) | 5-LOX | - | [10] |

| N-hydroxyurea derivative (3) | COX-2 | - | [10] |

| N-hydroxyurea derivative (3) | 5-LOX | - | [10] |

Experimental Protocol: In Vitro COX and LOX Inhibition Assays

Commercially available inhibitor screening kits are commonly used to determine the inhibitory potential of compounds against COX and LOX enzymes.

Protocol (General):

-

Reagent Preparation: Prepare assay buffers, enzyme solutions (COX-1, COX-2, or 5-LOX), and substrate (arachidonic acid) as per the kit instructions.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound. Incubate for a specified time at the recommended temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX) using a suitable detection method, often colorimetric or fluorometric, as described in the kit protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Strategies: Targeting Enzymes in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound analogs have shown promise as neuroprotective agents by targeting key enzymes involved in the pathophysiology of these disorders.

Mechanism of Action: Inhibition of Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B (MAO-B) is an enzyme that degrades neurotransmitters, and its inhibition can increase neurotransmitter levels and provide neuroprotection. Several methoxy-substituted chalcones have been identified as potent and selective MAO-B inhibitors.[11][12][13][14][15]

Quantitative Efficacy: In Vitro MAO-B Inhibition

The inhibitory potency of these analogs against human MAO-B is typically expressed as IC50 and Ki (inhibitory constant) values.

| Compound/Analog | Target | IC50 (µM) | Ki (µM) | Reference |

| (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (C5) | hMAO-B | 0.29 ± 0.011 | 0.14 ± 0.001 | [11] |

| Trimethoxylated halogenated chalcone (CH5) | hMAO-B | 0.46 | 0.31 ± 0.014 | [13][15] |

| Trimethoxylated halogenated chalcone (CH4) | hMAO-B | 0.84 | 0.68 ± 0.17 | [13][15] |

| Chalcone derivative (HC4) | hMAO-B | 0.040 | 0.035 ± 0.005 | [14] |

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescent method for measuring MAO activity.

Protocol:

-

Reaction Setup: In a white, opaque 96-well plate, combine the MAO enzyme, MAO Reaction Buffer, and various concentrations of the test inhibitor.

-

Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 and Ki values.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant potential in the fields of oncology, inflammation, and neuroprotection. The data presented in this guide underscore the promising future of these compounds in drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these analogs for their respective targets.

-

In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these analogs.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can unlock new and effective treatments for a range of debilitating diseases.

References

- A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research.

- Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.

- Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. PubMed.

- Anticancer Activity of Natural and Synthetic Chalcones. PMC - PubMed Central.

- Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.

- Monoamine oxidase inhibitory activity of methoxy-substituted chalcones.

- Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegener

- Inhibition of monoamine oxidases and neuroprotective effects: chalcones vs. chromones | Request PDF.

- Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegener

- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- cancer cells ic50: Topics by Science.gov.

- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central.

- Inflammation pathways and inhibition by targeting of the enzymes COX-2,...

- Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI.

- Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). PubMed.

- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC - PubMed Central.

- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegenerative disorders [ricerca.uniba.it]

A Technical Guide to the Role of Deoxybenzoins, Exemplified by 2-(4-Methoxyphenyl)acetophenone, as Core Precursors in Flavonoid Synthesis

Abstract

Flavonoids represent a class of natural products that are not only ubiquitous in the plant kingdom but also serve as "privileged scaffolds" in medicinal chemistry and drug development. Their diverse biological activities are intrinsically linked to their core chemical structures. The efficient and divergent synthesis of flavonoid libraries is therefore of paramount importance. This technical guide provides an in-depth exploration of the strategic use of ketone precursors for the synthesis of various flavonoid classes. We will place a special focus on the role of deoxybenzoins, specifically 2-(4-methoxyphenyl)acetophenone, as the quintessential precursor for the synthesis of isoflavones, while also detailing the established routes to flavones from o-hydroxyacetophenones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies.

Section 1: The Central Role of Ketone Precursors in Flavonoid Synthesis

Flavonoids: A Privileged Scaffold in Drug Discovery

Flavonoids are a broad family of polyphenolic compounds characterized by a C6-C3-C6 carbon framework, which consists of two aromatic rings (A and B) linked by a three-carbon chain that typically forms an oxygenated heterocycle (C ring).[1] This basic skeleton gives rise to several major classes, including flavones, flavonols, flavanones, and isoflavones, each distinguished by the oxidation state and substitution pattern of the C ring. Their widespread occurrence in fruits and vegetables means they are a significant component of the human diet.[2] In the pharmaceutical context, flavonoids are recognized for a vast array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making them highly attractive starting points for drug discovery programs.[1][3]

The Precursor Strategy

The power of modern synthetic chemistry lies in the ability to create molecular diversity from common, readily accessible starting materials. This "precursor strategy" is particularly effective in flavonoid synthesis. By selecting a core building block that contains key structural elements, chemists can employ a range of well-understood reactions to generate a library of analogues for structure-activity relationship (SAR) studies. This approach is more efficient and cost-effective than developing a unique synthetic route for every target compound.

Introducing the Key Ketone Precursors

At the heart of flavonoid synthesis are two primary classes of ketone precursors, from which the majority of scaffolds can be derived:

-

o-Hydroxyacetophenones: These molecules are the foundational starting materials for the synthesis of chalcones, which are, in turn, the immediate precursors to flavones, flavanones, and flavonols. The presence of the ortho-hydroxyl group is critical for the final cyclization step that forms the chromen-4-one (flavone) core.[4][5]

-